4,4'-Diaponeurosporenic acid

Description

Structure

3D Structure

Propriétés

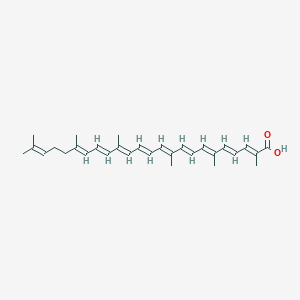

Formule moléculaire |

C30H40O2 |

|---|---|

Poids moléculaire |

432.6 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoic acid |

InChI |

InChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+ |

Clé InChI |

NXJSQJIGCCIMAE-ORIYTCASSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |

SMILES isomérique |

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |

Origine du produit |

United States |

Relationship to End Product Carotenoids and Physiological Roles in Producing Organisms

As an intermediate, 4,4'-diaponeurosporenic acid is intrinsically linked to the production of final carotenoid products that fulfill important physiological functions for the producing organisms.

In S. aureus, the final product, staphyloxanthin, is a virulence factor that contributes to the bacterium's pathogenesis. mbl.or.krmbl.or.kr It provides protection against oxidative stress, a key defense mechanism against the host's immune response. mbl.or.kr Staphyloxanthin also plays a role in maintaining the integrity and fluidity of the bacterial cell membrane. mbl.or.kr Therefore, as a precursor, this compound indirectly contributes to these protective functions.

In bacteria like Bacillus megaterium, carotenoids are known to offer protection from UV radiation and associated oxidative damage. nih.govebi.ac.uk The production of C30 carotenoids, including this compound, is part of this protective strategy. nih.govebi.ac.uk Similarly, in Pseudomonas mendocina, the carotenoid chromophores are involved in photoprotection. nih.govresearchgate.net The co-synthesis of hopanoids and carotenoids in this bacterium suggests a dual role in maintaining membrane stability and protecting the cell from light-induced damage. nih.govresearchgate.net The physiological role of carotenoids in Planococcus faecalis is less defined but is likely related to antioxidative activities, a subject of growing research interest for C30 carotenoids. mdpi.com

Biosynthetic Pathway Elucidation of 4,4 Diaponeurosporenic Acid

Precursor Biosynthesis and Initial Condensation Reactions

The journey to 4,4'-diaponeurosporenic acid begins with the synthesis of the fundamental building block, farnesyl diphosphate (B83284), and its subsequent condensation.

Farnesyl diphosphate (FPP), a C15 isoprenoid, is the universal precursor for the biosynthesis of this compound. nih.govasm.orgnih.gov In bacteria like Staphylococcus aureus, FPP is synthesized through the condensation of two molecules of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP). asm.org This reaction is catalyzed by the enzyme IspA, a prenyl diphosphate synthase. asm.orgwiley.com The availability of FPP is a crucial regulatory point for the entire pathway, as it is a substrate for multiple biosynthetic routes within the cell. asm.orgwiley.com Studies on S. aureus mutants lacking the ispA gene have demonstrated a significant reduction in FPP levels, confirming the central role of IspA in its production. wiley.com While IspA is the primary enzyme for FPP synthesis, evidence suggests that other enzymes may have a secondary or "moonlighting" function in producing FPP, albeit at much lower levels. wiley.com

The first committed step in the biosynthesis of this compound is the head-to-head condensation of two molecules of farnesyl diphosphate (FPP). nih.govuniprot.orguniprot.org This reaction is catalyzed by the enzyme dehydrosqualene synthase, also known as 4,4'-diapophytoene synthase or CrtM. nih.govnih.govnih.govuniprot.orguniprot.orgacs.orgnih.gov CrtM facilitates a two-step process where FPP is first converted to presqualene diphosphate (PSPP), which is then transformed into the C30 carotenoid, dehydrosqualene (4,4'-diapophytoene). nih.govnih.govacs.org This enzyme is a member of the squalene (B77637) synthase-like (SSL) family and shares structural and functional similarities with squalene synthase (SQS). acs.org However, unlike SQS which typically produces squalene, CrtM's primary product is dehydrosqualene. nih.gov The catalytic activity of CrtM requires the presence of Mg2+ ions. uniprot.org The gene encoding CrtM, crtM, is part of the crtOPQMN operon in Staphylococcus aureus, which contains the genes for the subsequent steps in staphyloxanthin biosynthesis. nih.gov

| Enzyme | Substrate(s) | Product | Organism Example |

| IspA | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Farnesyl diphosphate (FPP) | Staphylococcus aureus |

| CrtM | 2 x Farnesyl diphosphate (FPP) | Dehydrosqualene (4,4'-Diapophytoene) | Staphylococcus aureus |

Sequential Desaturation and Oxidation Steps

Following the initial condensation, the hydrocarbon backbone undergoes a series of modifications to introduce double bonds and a terminal carboxylic acid group.

The colorless C30 carotenoid, dehydrosqualene (4,4'-diapophytoene), is subsequently converted to the yellow pigment 4,4'-diaponeurosporene (B1234425) through a series of dehydrogenation reactions. nih.govnih.govebi.ac.uk This process is catalyzed by the enzyme 4,4'-diapophytoene desaturase, encoded by the crtN gene. nih.govnih.gov CrtN introduces three conjugated double bonds into the dehydrosqualene backbone. nih.gov The reaction proceeds through the intermediates 4,4'-diapophytofluene (B1255304) and 4,4'-diapo-ζ-carotene. nih.gov The enzyme exhibits a requirement for FAD as a cofactor. nih.govnih.gov In Staphylococcus aureus, the crtN gene is located within the crtOPQMN operon, immediately downstream of crtM. nih.gov

The final step in the formation of this compound involves the oxidation of the terminal methyl group of 4,4'-diaponeurosporene. nih.govebi.ac.uk This reaction is catalyzed by the enzyme CrtP, which is believed to be a mixed-function oxidase. nih.govebi.ac.uk The gene for this enzyme, crtP, is part of the crtOPQMN operon in Staphylococcus aureus. nih.gov While CrtP from S. aureus is known to catalyze this oxidation, in some organisms like Planococcus faecalis, the identified CrtP homolog was found to be non-functional, suggesting the presence of other enzymes that can perform this step. ebi.ac.ukresearchgate.net

Research has revealed an alternative or complementary pathway for the synthesis of this compound involving an aldehyde intermediate. uniprot.orgnih.govchinesechemsoc.org In this pathway, an enzyme with carotenoid oxidase activity, such as CrtNb from Methylomonas, can oxidize the terminal methyl group of 4,4'-diaponeurosporene to form 4,4'-diaponeurosporen-4-al (B1240065). nih.gov This aldehyde is then further oxidized to this compound by an aldehyde dehydrogenase (AldH). uniprot.orgnih.govchinesechemsoc.org In Staphylococcus aureus, an aldH gene, located distantly from the crt operon, has been identified and shown to be essential for staphyloxanthin biosynthesis. nih.gov Deletion of this aldH gene leads to the accumulation of 4,4'-diaponeurosporen-4-al, confirming its role in the oxidation of this intermediate to this compound. nih.gov This finding indicates that the biosynthesis of this compound can be a two-step oxidation process in some cases. nih.govchinesechemsoc.org

| Enzyme | Substrate | Product | Organism Example |

| CrtN | Dehydrosqualene (4,4'-Diapophytoene) | 4,4'-Diaponeurosporene | Staphylococcus aureus |

| CrtP | 4,4'-Diaponeurosporene | This compound | Staphylococcus aureus |

| CrtNb (oxidase) | 4,4'-Diaponeurosporene | 4,4'-Diaponeurosporen-4-al | Methylomonas sp. |

| AldH | 4,4'-Diaponeurosporen-4-al | This compound | Staphylococcus aureus |

Subsequent Transformations of this compound

Following its synthesis, this compound serves as a crucial intermediate in the biosynthetic pathway of staphyloxanthin, the signature golden carotenoid pigment of Staphylococcus aureus. vulcanchem.com This C30 triterpenoid (B12794562) carboxylic acid undergoes a two-step enzymatic modification process to yield the final staphyloxanthin molecule. These transformations involve glycosylation followed by acylation, catalyzed by specific enzymes encoded within the crt operon. nih.govmbl.or.kr

The first modification step is the glycosylation of this compound. This reaction is catalyzed by the enzyme CrtQ, a glycosyltransferase. nih.govuniprot.orgresearchgate.net CrtQ facilitates the esterification of the carboxyl group of this compound with a glucose molecule. nih.govliberumbio.com Specifically, the glucose is attached at its C1'' position to the carboxylic acid, forming a glycosidic ester bond. nih.govuniprot.orgresearchgate.netliberumbio.com

The product of this reaction is glycosyl 4,4'-diaponeurosporenoate (B1263156). vulcanchem.comliberumbio.comacs.org In studies involving clones expressing crtPQMN, this glycosylated compound was identified as the major product, confirming the role of CrtQ in this specific step of the pathway. nih.govresearchgate.net This enzymatic step is essential for the subsequent acylation reaction.

The final step in the biosynthesis of staphyloxanthin is an acylation reaction catalyzed by the enzyme CrtO, an acyltransferase. mbl.or.kracs.orguniprot.org CrtO acts upon the intermediate, glycosyl 4,4'-diaponeurosporenoate. uniprot.orgmbl.or.kr The enzyme mediates the esterification of the glucose moiety at the C6'' position with a fatty acid. nih.govresearchgate.netuniprot.org

Detailed analysis has identified the specific fatty acid as 12-methyltetradecanoic acid. nih.govresearchgate.netuniprot.org The result of this CrtO-catalyzed acylation is the final pigment, staphyloxanthin, which is chemically identified as beta-D-glucopyranosyl 1-O-(4,4'-diaponeurosporen-4-oate)-6-O-(12-methyltetradecanoate). nih.govmbl.or.krresearchgate.net The entire biosynthetic process from farnesyl diphosphate to staphyloxanthin involves a series of enzymes encoded by the crtOPQMN operon. nih.govresearchgate.netasm.org

Data Tables

Table 1: Enzymes in the Transformation of this compound

| Enzyme | Gene | Function | Substrate | Product |

| CrtQ | crtQ | Glycosyltransferase | This compound | Glycosyl 4,4'-diaponeurosporenoate |

| CrtO | crtO | Acyltransferase | Glycosyl 4,4'-diaponeurosporenoate | Staphyloxanthin |

Genetic Regulation and Molecular Biology of 4,4 Diaponeurosporenic Acid Production

Operon Structure and Gene Organization

In many bacteria, the genes responsible for the synthesis of C30 carotenoids, including 4,4'-diaponeurosporenic acid, are clustered together in operons, ensuring coordinated expression. A prime example is the crtOPQMN operon found in Staphylococcus aureus. mbl.or.krnih.govdovepress.com This operon structure is crucial for the efficient production of the final carotenoid product, staphyloxanthin, for which this compound is a key intermediate. mbl.or.krnih.gov

The organization of these gene clusters can, however, vary among different bacterial species. microbiologyresearch.orgnih.gov For instance, in Bacillus indicus and Bacillus firmus, the genes for C30 carotenoid synthesis are also found in clusters, but their specific arrangement differs between the two species. microbiologyresearch.orgnih.govmicrobiologyresearch.org Similarly, a study on Bacillus megaterium identified a gene cluster containing genes for a diapophytoene synthase (crtM) and two diapophytoene desaturases (crtN), with crtM being organized in an operon with two of the crtN genes. nih.govebi.ac.uk In some cases, the genes responsible for the entire pathway are not located in a single locus. researchgate.netnih.gov

A notable variation in the initial steps of C30 carotenoid biosynthesis involves the precursor molecule. While many bacteria like S. aureus and certain Bacillus species utilize the condensation of two farnesyl diphosphate (B83284) (FPP) molecules catalyzed by CrtM, some prokaryotes, including Planctomycetes bacteria, synthesize C30 carotenoids from squalene (B77637). pnas.orgnih.govcsic.es This "squalene route" is considered the most widespread in prokaryotes and involves enzymes like HpnCDE for squalene synthesis. pnas.orgnih.gov

Table 1: Key Genes in the Biosynthesis of this compound and Related C30 Carotenoids

| Gene | Enzyme | Function | Organism Example(s) |

| crtM | Dehydrosqualene/Diapophytoene Synthase | Catalyzes the head-to-head condensation of two farnesyl diphosphate molecules to form dehydrosqualene (4,4'-diapophytoene). nih.govresearchgate.net | Staphylococcus aureus, Bacillus megaterium nih.govnih.gov |

| crtN | Dehydrosqualene/Diapophytoene Desaturase | Dehydrogenates dehydrosqualene to form 4,4'-diaponeurosporene (B1234425). nih.govresearchgate.net | Staphylococcus aureus, Bacillus megaterium nih.govnih.gov |

| crtP | 4,4'-diaponeurosporene oxidase | Oxidizes the terminal methyl group of 4,4'-diaponeurosporene to form this compound. nih.govresearchgate.net | Staphylococcus aureus |

| crtQ | 4,4'-diaponeurosporenoate (B1263156) glycosyltransferase | Esterifies glucose to this compound. nih.govresearchgate.net | Staphylococcus aureus |

| crtO | Acyltransferase | Esterifies a fatty acid to the glucose moiety of glycosyl 4,4'-diaponeurosporenoate. mbl.or.krnih.gov | Staphylococcus aureus |

| aldH | 4,4'-diaponeurosporen-aldehyde dehydrogenase | Catalyzes the oxidation of 4,4'-diaponeurosporen-4-al (B1240065) to this compound in some pathways. ebi.ac.ukresearchgate.net | Staphylococcus aureus |

| hpnCDE | Squalene synthesis enzymes | Involved in the synthesis of squalene, a precursor for C30 carotenoids in some bacteria. pnas.orgmdpi.com | Planctomycetes |

Transcriptional Regulation Mechanisms

The expression of the C30 carotenoid biosynthesis genes is tightly regulated at the transcriptional level. In Staphylococcus aureus, the crtOPQMN operon is controlled by a sigma B (σB)-dependent promoter located upstream of the crtO gene. mbl.or.krnih.govdovepress.com The alternative sigma factor σB plays a critical role in the response to various stresses and also governs the expression of virulence factors and biofilm formation. mbl.or.krdovepress.com

The activity of σB itself is modulated by a complex regulatory cascade. The rsbUVW-sigB system positively regulates the crtOPQMN operon. mbl.or.kr In unstressed conditions, the anti-sigma factor RsbW binds to and inactivates σB. nih.gov Upon stress signals, the upstream regulator RsbU dephosphorylates RsbV, which then disrupts the σB-RsbW complex, freeing σB to initiate transcription from its dependent promoters. nih.gov

Further layers of regulation exist. The cold-shock protein CspA has been shown to be a positive regulator of both sigB and pigmentation. mbl.or.krnih.gov Conversely, the redox-sensitive transcriptional regulator Spx, along with the adaptor protein YjbH and the ClpXP protease, controls CspA expression, thereby linking the intracellular redox state to carotenoid production. nih.govwiley.com Spx directly represses cspA transcription. nih.gov This intricate network ensures that the production of these antioxidant carotenoids is induced under conditions of oxidative stress, where they are most needed. nih.govwiley.com

Gene Function Analysis and Characterization of Biosynthetic Loci

The functions of the genes involved in this compound biosynthesis have been elucidated through a combination of techniques, including gene deletion mutants, heterologous expression in non-carotenogenic hosts like Escherichia coli, and analysis of the resulting carotenoid products. microbiologyresearch.orgnih.govmicrobiologyresearch.orgebi.ac.uknih.govcaltech.edu

In S. aureus, the biosynthetic pathway leading to staphyloxanthin has been well-characterized. nih.gov

CrtM , a dehydrosqualene synthase, catalyzes the first committed step: the condensation of two molecules of farnesyl diphosphate to produce dehydrosqualene (4,4'-diapophytoene). nih.govresearchgate.net

CrtN , a dehydrosqualene desaturase, then introduces conjugated double bonds into the dehydrosqualene backbone to form the yellow pigment 4,4'-diaponeurosporene. nih.govresearchgate.net

CrtP , likely a mixed-function oxidase, is responsible for the oxidation of a terminal methyl group of 4,4'-diaponeurosporene, yielding this compound. nih.govresearchgate.net

Subsequent steps involve CrtQ , a glycosyltransferase that attaches a glucose molecule to the carboxylic acid group, and CrtO , an acyltransferase that esterifies a fatty acid to the glucose moiety. nih.govresearchgate.net

Interestingly, a sixth enzyme, an aldehyde dehydrogenase designated AldH , has been identified as being essential for staphyloxanthin biosynthesis in S. aureus. ebi.ac.ukresearchgate.net This enzyme catalyzes the oxidation of 4,4'-diaponeurosporen-4-al to this compound. ebi.ac.ukresearchgate.net Unlike the other biosynthetic genes, the aldH gene in S. aureus is located far from the crtOPQMN operon. researchgate.net

Functional analyses in other bacteria have revealed both similarities and differences. In Bacillus megaterium, the initial steps involving IspA (a farnesyl diphosphate synthase) and CrtM are similar to those in S. aureus. nih.govebi.ac.uk However, the subsequent desaturation to 4,4'-diaponeurosporene requires the action of multiple diapophytoene desaturases. nih.gov In Bacillus indicus and Bacillus firmus, functional complementation in E. coli was used to identify the genes for a 4,4'-diapophytoene synthase (crtM), a 4,4'-diapophytoene desaturase (crtNa), a 4,4'-diapolycopene ketolase (crtNb), and a 4,4'-diapolycopene aldehyde oxidase (crtNc). microbiologyresearch.orgnih.govmicrobiologyresearch.org

Comparative Genomics of C30 Carotenoid Pathways Across Microorganisms

Comparative genomic analyses have provided significant insights into the diversity and evolution of C30 carotenoid biosynthetic pathways. plos.org These pathways are found in a select group of bacteria, in contrast to the more widespread C40 carotenoid pathways. nih.gov

Phylogenetic studies of key enzymes like 4,4'-diapophytoene synthase (CrtM) and 4,4'-diapophytoene desaturase (CrtN) have revealed distinct evolutionary lineages. plos.org CrtM, which synthesizes the C30 backbone from two FPP molecules, is analogous to the C40 phytoene (B131915) synthase CrtB, which uses two geranylgeranyl pyrophosphate (GGPP) molecules. plos.org Similarly, the C30 desaturase CrtN is a homolog of the C40 desaturase CrtI. plos.org

Genomic comparisons have highlighted different evolutionary strategies. For instance, the biosynthesis of C30 carotenoids via 4,4'-diapophytoene, dependent on the enzyme CrtM, appears to have originated in and is largely restricted to Firmicutes. pnas.orgbiorxiv.org In contrast, the more widespread "squalene route" to C30 carotenoids is found in a diverse range of prokaryotes, including Planctomycetes, Verrucomicrobia, and Acidobacteria. pnas.orgmdpi.com This suggests that the ability to produce C30 carotenoids has evolved through different mechanisms and has been spread through horizontal gene transfer. pnas.org

The organization of the biosynthetic genes also shows evolutionary plasticity. While often found in operons, the gene content and arrangement can vary, reflecting adaptation to different metabolic contexts. microbiologyresearch.orgresearchgate.net For example, in some Planctomycetes, the genes for squalene synthesis (hpnCDE) are clustered with the carotenoid modification genes (crtNPQO). mdpi.com The evolutionary relationship between the C30 and C40 pathways is also evident, with suggestions that they may have a common origin, possibly arising from the neofunctionalization of an ancestral operon. pnas.orgbiorxiv.org

Enzymological Characterization and Reaction Mechanisms

CrtP (4,4'-Diaponeurosporene Oxidase)

CrtP is the inaugural enzyme in the conversion of the hydrocarbon carotenoid 4,4'-diaponeurosporene (B1234425) into its acidic form.

CrtP is classified as a 4,4'-diaponeurosporene oxygenase (EC 1.14.99.-) uniprot.org and is described as very likely being a mixed-function oxidase. nih.govebi.ac.ukacs.orgacs.org This classification suggests that the enzyme incorporates oxygen from a molecule of O2 into its substrate. In the context of staphyloxanthin biosynthesis in Staphylococcus aureus, CrtP is an essential enzyme that initiates the functionalization of the 4,4'-diaponeurosporene backbone. nih.govebi.ac.uk Its gene is often found within the crt operon, which contains other genes necessary for the production of C30 carotenoids. nih.gov

The primary catalytic function of CrtP is the oxidation of a terminal methyl group on 4,4'-diaponeurosporene. nih.govebi.ac.uk This reaction proceeds in two stages: first, the formation of an aldehyde (4,4'-diaponeurosporen-4-al), which is then oxidized to the corresponding carboxylic acid, 4,4'-diaponeurosporenic acid. uniprot.orgnih.gov

Some carotenoid oxidases exhibit a degree of substrate flexibility. For instance, a novel carotenoid oxidase, CrtNb, demonstrates high activity on C30 carotenoids like 4,4'-diaponeurosporene and 4,4'-diapolycopene. nih.govnih.gov However, its activity is significantly lower on C40 carotenoids such as neurosporene (B1235373) and lycopene, and it shows no activity towards β-carotene or ζ-carotene. nih.govnih.gov Similarly, a CrtP enzyme identified in Planococcus faecalis (CrtP2) was shown to produce both 4,4′-diaponeurosporene-4-al and 4,4′-diapolycopene-dial when expressed in a heterologous system, indicating it can act on different but related substrates. mdpi.com

Table 1: Substrate Specificity of Carotenoid Oxidases

| Enzyme | Primary Substrate | Other Substrates | No Activity | Source |

|---|---|---|---|---|

| CrtP | 4,4'-diaponeurosporene | - | - | nih.govebi.ac.uk |

| CrtNb | 4,4'-diaponeurosporene, 4,4'-diapolycopene | Neurosporene, Lycopene (moderate to low activity) | β-carotene, ζ-carotene | nih.govnih.gov |

| CrtP2 | 4,4'-diaponeurosporene | 4,4'-diapolycopene | - | mdpi.com |

AldH (4,4'-Diaponeurosporen-Aldehyde Dehydrogenase)

Following the initial oxidation by CrtP, the resulting aldehyde is a substrate for Aldehyde Dehydrogenase (AldH). This enzyme is critical for the synthesis of this compound in organisms like Staphylococcus aureus. chinesechemsoc.org

AldH enzymes are a superfamily of NAD(P)+-dependent enzymes. frontiersin.orgnih.gov The active site of aldehyde dehydrogenases is generally conserved and features a catalytic cysteine residue that acts as a nucleophile and a glutamate (B1630785) residue that functions as a proton acceptor. wikipedia.orguniprot.org

In S. aureus AldH (SaAldH), which specifically acts on 4,4'-diaponeurosporen-aldehyde, the crystal structure reveals a unique C-terminal helix. chinesechemsoc.org This helix functions as a "gatekeeper," controlling access to the substrate tunnel. chinesechemsoc.org The tunnel itself is lined with hydrophobic residues, which accommodates the long, polyunsaturated chain of the substrate. chinesechemsoc.org The enzyme binds the NAD+ cofactor through multiple hydrogen bonds involving highly conserved lysine (B10760008) and glutamate residues. nih.gov

The oxidation of aldehydes to carboxylic acids by ALDH enzymes follows a well-established five-step mechanism. frontiersin.orgresearchgate.net

Thiol Activation : A water molecule, activated by a glutamate residue (e.g., Glu268), deprotonates the catalytic cysteine (e.g., Cys302), increasing its nucleophilicity. frontiersin.orgresearchgate.net

Nucleophilic Attack : The activated cysteine's sulfur atom attacks the carbonyl carbon of the aldehyde substrate. frontiersin.orgwikipedia.org

Intermediate Formation and Hydride Transfer : A tetrahedral thiohemiacetal intermediate is formed. A hydride ion is then transferred from the substrate to the NAD(P)+ cofactor, reducing it to NAD(P)H. frontiersin.orgwikipedia.orgresearchgate.net

Thioester Hydrolysis : The resulting thioester intermediate is hydrolyzed by a water molecule, releasing the carboxylic acid product. frontiersin.orgresearchgate.net

Cofactor Exchange : The reduced NAD(P)H cofactor dissociates from the enzyme, which is then regenerated by binding a new molecule of NAD(P)+. frontiersin.orgresearchgate.net

In the staphyloxanthin pathway, AldH catalyzes the NAD+-dependent oxidation of 4,4'-diaponeurosporen-4-al (B1240065) to produce 4,4'-diaponeurosporenoic acid. chinesechemsoc.orguniprot.org

Table 2: Key Residues in Aldehyde Dehydrogenase (ALDH) Active Site

| Residue Type | Function | General ALDH Example | Source |

|---|---|---|---|

| Cysteine | Catalytic Nucleophile | Cys302 | frontiersin.orgwikipedia.orgresearchgate.net |

| Glutamate | General Base (activates Cys) | Glu268 | frontiersin.orgwikipedia.orgresearchgate.net |

| Lysine/Glutamate | NAD+ Cofactor Binding | Lys192, Glu399 | nih.gov |

CrtQ (Glycosyltransferase)

CrtQ is a glycosyltransferase that belongs to the glycosyltransferase 2 family. uniprot.orgliberumbio.com It is responsible for the final modification step in the formation of the immediate precursor to staphyloxanthin. The enzyme catalyzes the glycosylation of 4,4'-diaponeurosporenoate (B1263156). uniprot.orgliberumbio.com Specifically, it facilitates the esterification of glucose at the C1'' position with the carboxyl group of this compound. nih.govebi.ac.ukuniprot.org This reaction yields glycosyl-4,4'-diaponeurosporenoate, a major intermediate in the staphyloxanthin biosynthesis pathway. nih.govebi.ac.uk

Glycosylation Reaction Specificity and Products

The biosynthesis of the signature golden carotenoid staphyloxanthin in Staphylococcus aureus involves a critical glycosylation step catalyzed by the enzyme 4,4'-diaponeurosporenoate glycosyltransferase, encoded by the crtQ gene. nih.govresearchgate.netasm.org This enzyme exhibits specificity for its substrate, this compound, which is a C30 triterpenoid (B12794562) carotenoid carboxylic acid. nih.govmbl.or.krebi.ac.uk The reaction involves the transfer of a glucose moiety to this compound.

The primary product of this enzymatic reaction is glycosyl-4,4'-diaponeurosporenoate. nih.govasm.orgresearchgate.net In this glycosylation reaction, CrtQ specifically catalyzes the esterification of glucose at the C1'' position with the carboxyl group of this compound. nih.govasm.orgresearchgate.net This intermediate, glycosyl-4,4'-diaponeurosporenoate, is a major product when the crtPQMN gene cluster is expressed. nih.govresearchgate.net

This glycosylation is a crucial step in the staphyloxanthin biosynthesis pathway. Following the formation of glycosyl-4,4'-diaponeurosporenoate, the pathway continues with the final acylation step. The enzyme CrtO, an acyltransferase, esterifies the glucose moiety at the C6'' position with a fatty acid, typically 12-methyltetradecanoic acid, to yield the final product, staphyloxanthin. nih.govmbl.or.kr The complete structure of staphyloxanthin has been identified as beta-D-glucopyranosyl 1-O-(4,4'-diaponeurosporen-4-oate)-6-O-(12-methyltetradecanoate). nih.gov

The table below summarizes the key molecules involved in the CrtQ-catalyzed reaction.

| Compound Name | Role in Reaction | Chemical Formula |

| This compound | Substrate | C30H40O2 |

| Glucose | Glycosyl Donor | C6H12O6 |

| Glycosyl-4,4'-diaponeurosporenoate | Product | C36H50O7 |

| Staphyloxanthin | Final Product of Pathway | C51H78O8 |

Structural and Functional Insights into CrtQ Activity

CrtQ from Staphylococcus aureus is characterized as a 4,4'-diaponeurosporenoate glycosyltransferase, a key enzyme in the biosynthesis of staphyloxanthin. researchgate.netasm.org Functional studies have confirmed its role in transferring a glucose molecule to this compound. nih.gov

Based on sequence analysis and functional predictions, CrtQ is identified as a membrane-associated protein. chinesechemsoc.orguniprot.org This localization is logical within the context of the staphyloxanthin biosynthesis pathway, as both the preceding enzyme in the pathway that produces its substrate and the subsequent enzyme, CrtO, are also thought to be membrane-associated. chinesechemsoc.org This co-localization at the bacterial membrane may facilitate the efficient transfer of the hydrophobic carotenoid intermediates between the enzymes of the pathway. chinesechemsoc.org

While a high-resolution crystal structure of CrtQ has not been experimentally determined, predicted three-dimensional structures are available through databases such as AlphaFold. uniprot.org These models suggest that CrtQ, like other glycosyltransferases, folds into a specific conformation that creates a binding pocket for its substrates. Glycosyltransferases are generally classified into different fold families, such as GT-A and GT-B, which possess distinct structural features and catalytic mechanisms. mdpi.com The specific structural class of CrtQ and the precise architecture of its active site, including the key amino acid residues responsible for binding this compound and the glucose donor, await detailed structural elucidation.

The catalytic mechanism of glycosyltransferases typically involves the activation of the glycosyl donor and a nucleophilic attack by the acceptor molecule. nih.gov In the case of CrtQ, it is proposed that the enzyme facilitates the nucleophilic attack of the carboxyl group of this compound on the anomeric carbon of the glucose donor, leading to the formation of a glycosyl ester bond. nih.govasm.org The specific kinetic mechanism, whether it follows a sequential or ping-pong model, has not been experimentally determined for CrtQ. nih.gov

The table below provides an overview of the known and predicted characteristics of the CrtQ enzyme.

| Characteristic | Description | Source |

| Enzyme Name | 4,4'-diaponeurosporenoate glycosyltransferase | researchgate.net |

| Gene Name | crtQ | researchgate.net |

| Function | Catalyzes the glycosylation of this compound | nih.govasm.org |

| Subcellular Location | Predicted to be a cell membrane protein | chinesechemsoc.orguniprot.org |

| Structure | Predicted structure available in AlphaFold database | uniprot.org |

| Reaction Type | Glycosylation (Esterification) | nih.govasm.org |

Analytical Methodologies for Detection and Quantification

Spectroscopic Identification and Characterization

Spectroscopic methods provide foundational information on the molecular structure and electronic properties of 4,4'-diaponeurosporenic acid.

UV/Vis Spectrometry for Conjugated Polyene Systems

Ultraviolet-visible (UV/Vis) spectrometry is a primary technique for identifying and quantifying this compound, owing to its extensive system of conjugated double bonds. This polyene structure is characteristic of carotenoids and results in strong absorption of light in the visible region.

The UV/Vis spectrum of this compound exhibits characteristic absorption maxima (λmax) that are indicative of its specific conjugation length. In various studies, the compound has shown distinct peaks that differentiate it from other related carotenoids. For instance, it typically displays absorption maxima at approximately 455 nm and 483 nm. vulcanchem.com This spectral fingerprint is crucial for its initial identification. The position of these peaks can be influenced by the solvent used for analysis.

Table 1: UV/Vis Absorption Maxima of this compound and Related Carotenoids

| Compound | Absorption Maxima (λmax) | Source |

| This compound | ~455 nm, ~483 nm | vulcanchem.com |

| Staphyloxanthin | 463 nm, 490 nm | vulcanchem.comresearchgate.net |

| 4,4'-Diaponeurosporene (B1234425) | 467 nm, 438 nm, 414 nm | nih.gov |

| Lycopene | 502 nm, 470 nm, 445 nm | nih.gov |

Note: The exact absorption maxima can vary slightly depending on the solvent and instrumentation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key structural features can be confirmed. youtube.com

In the analysis of this compound, FTIR spectra typically reveal characteristic peaks corresponding to its carboxylic acid group and the long polyene chain. researchgate.netnih.gov The presence of a carboxylic acid is indicated by a broad O-H stretching band and a sharp C=O stretching band. The conjugated C=C bonds of the polyene chain also give rise to distinct signals.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Source |

| Carboxylic Acid O-H | Broad peak, ~2500-3300 | Stretching vibration | researchgate.netresearchgate.net |

| Alkene C-H | ~3000-2850 | Stretching vibration | researchgate.netresearchgate.net |

| Carboxylic Acid C=O | ~1700 | Stretching vibration | researchgate.netresearchgate.net |

| Conjugated Alkene C=C | ~1650-1600 | Stretching vibration | researchgate.net |

Data is based on typical ranges for the indicated functional groups and findings from studies on similar carotenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. researchgate.netslideshare.netweebly.com Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule. researchgate.net

¹H NMR spectra reveal the chemical environment of the hydrogen atoms, showing characteristic signals for the protons in the polyene chain and the methyl groups. ¹³C NMR spectra provide information on each carbon atom, including the carboxylic acid carbon. While specific chemical shift data for this compound is not extensively published in readily available literature, analysis of related C30 carotenoids provides expected ranges for the observed signals.

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and quantification of this compound from complex mixtures, such as bacterial extracts. asm.orgscispace.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for the separation and quantification of this compound. researchgate.nettandfonline.com This technique offers high resolution and sensitivity.

The separation is typically achieved using a reversed-phase column, such as a C18 or a specialized C30 carotenoid column, which provides excellent separation of carotenoid isomers. tandfonline.combowdoin.edu The mobile phase often consists of a mixture of solvents like methanol, methyl tert-butyl ether (MTBE), and water. tandfonline.combowdoin.edu Detection is performed by monitoring the eluent at the absorption maxima of this compound, typically around 455 nm or 483 nm. vulcanchem.com Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Description | Source |

| Column | C30 reversed-phase (e.g., YMC Carotenoid S-5) | bowdoin.eduresearchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Methanol, MTBE, and Water | tandfonline.combowdoin.edu |

| Flow Rate | 1.0 mL/min | bowdoin.edu |

| Detection | UV/Vis Diode Array Detector (DAD) at ~455-483 nm | vulcanchem.comnih.gov |

| Injection Volume | 10-20 µL | pnas.org |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), is a powerful technique for confirming the molecular weight and providing structural information about this compound through fragmentation analysis. researchgate.netnih.gov

In mass spectrometric analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₃₀H₄₀O₂), the expected molecular weight is approximately 432.6 g/mol . vulcanchem.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. For carboxylic acids, characteristic losses of H₂O (18 Da) and COOH (45 Da) are often observed. libretexts.org

Table 4: Mass Spectrometric Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description | Source |

| [M+H]⁺ | ~433.3 | Protonated molecular ion | researchgate.net |

| [M-H]⁻ | ~431.3 | Deprotonated molecular ion | |

| [M-H₂O]⁺ | ~415.3 | Loss of a water molecule | libretexts.org |

| [M-COOH]⁺ | ~387.3 | Loss of the carboxylic acid group | libretexts.org |

Note: The observed m/z values can vary slightly based on the ionization technique and instrument calibration.

Metabolite Profiling and Pathway Intermediate Analysis

Metabolite profiling is a important analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological system. In the context of this compound, this methodology is instrumental for elucidating its biosynthetic pathway, identifying precursor molecules, and understanding the metabolic flux through the pathway. The analysis of pathway intermediates provides direct evidence for the function of specific enzymes and allows for the characterization of metabolic bottlenecks or alternative routes.

Research into the biosynthesis of C30 carotenoids, such as staphyloxanthin in Staphylococcus aureus, has heavily relied on metabolite profiling to map the enzymatic steps leading to and from this compound. nih.govasm.org These studies often involve the genetic manipulation of the producing organism, such as creating gene deletion mutants, and then analyzing the resulting metabolic profile to see which intermediates accumulate. nih.govnih.gov

The primary analytical platform for this type of analysis is liquid chromatography coupled with mass spectrometry (LC-MS), often used in conjunction with a photodiode array (DAD) detector. researchgate.net This combination allows for the separation of structurally similar carotenoids, their tentative identification based on characteristic UV-Visible absorbance spectra, and definitive identification and quantification through their mass-to-charge ratios and fragmentation patterns. researchgate.netcreative-proteomics.com

Detailed Research Findings

Studies on Staphylococcus aureus and other bacteria capable of C30 carotenoid synthesis have successfully identified the key intermediates in the pathway leading to this compound. The pathway begins with the head-to-head condensation of two molecules of farnesyl diphosphate (B83284), catalyzed by the synthase CrtM, to form the colorless compound dehydrosqualene (4,4'-diapophytoene). asm.orgresearchgate.net The desaturase CrtN then introduces double bonds to create the yellow-colored 4,4'-diaponeurosporene. asm.orgresearchgate.net

The pivotal step in the formation of the target compound is the oxidation of a terminal methyl group of 4,4'-diaponeurosporene. This reaction was initially attributed to a single mixed-function oxidase, CrtP. nih.govresearchgate.net However, more recent research has identified that this conversion is a two-step process involving an initial oxidation to an aldehyde (4,4'-diaponeurosporen-4-al), followed by a second oxidation to the carboxylic acid, a reaction catalyzed by a newly identified 4,4'-diaponeurosporen-aldehyde dehydrogenase (AldH). nih.govebi.ac.uk The deletion of the aldH gene in S. aureus was shown to abolish staphyloxanthin production and lead to the accumulation of the aldehyde intermediate, confirming the enzyme's role. ebi.ac.uk

Metabolite profiling of Bacillus megaterium has also revealed the presence of this compound as part of its C30 carotenoid pathway. ebi.ac.uknih.gov Furthermore, the heterologous expression of genes from the S. aureus carotenoid operon (crt) in non-carotenogenic hosts like Escherichia coli and Bacillus subtilis has been a powerful tool. nih.govnih.gov Analysis of the metabolites produced in these engineered organisms has confirmed the function of individual enzymes and the identity of pathway intermediates. nih.govnih.gov For example, expressing crtM and crtN from S. aureus in B. subtilis leads to the accumulation of 4,4'-diaponeurosporene. nih.gov The additional introduction of crtP and crtQ results in the production of glycosylated C30 carotenoic acid, demonstrating the modularity of the pathway. nih.gov

The tables below summarize the key pathway intermediates and their analytical characteristics as determined through these metabolite profiling studies.

| Metabolite | Preceding Enzyme | Function | Analytical Method of Identification |

|---|---|---|---|

| Dehydrosqualene (4,4'-Diapophytoene) | CrtM (Dehydrosqualene synthase) | Condensation of 2x farnesyl diphosphate | HPLC-MS nih.govasm.org |

| 4,4'-Diaponeurosporene | CrtN (Dehydrosqualene desaturase) | Dehydrogenation of dehydrosqualene | HPLC-DAD, HPLC-MS nih.govasm.org |

| 4,4'-Diaponeurosporen-4-al (B1240065) | CrtP (Mixed-function oxidase) | Oxidation of 4,4'-diaponeurosporene | HPLC-MS nih.govebi.ac.uk |

| This compound | AldH (Aldehyde dehydrogenase) | Oxidation of 4,4'-diaponeurosporen-4-al | HPLC-DAD, HPLC-MS nih.govnih.gov |

| Glycosyl 4,4'-diaponeurosporenoate (B1263156) | CrtQ (Glycosyltransferase) | Esterification of glucose to this compound | HPLC-DAD, HPLC-MS nih.govresearchgate.net |

| Staphyloxanthin | CrtO (Acyltransferase) | Esterification of fatty acid to glucose moiety | HPLC-DAD, HPLC-MS, NMR nih.gov |

| Compound | UV-Vis Absorption Maxima (λmax) in nm | Mass Spectrometry (m/z) [Ion] | Reference |

|---|---|---|---|

| 4,4'-Diaponeurosporene | ~437, 462, 494 | 402.3 [M]+ | nih.gov |

| This compound | ~455, 483 | 432.21 [M+H]+ | researchgate.netresearchgate.net |

| Glycosyl 4,4'-diaponeurosporenoate | ~460, 483 | 432 [M-glucose]+ (fragment) | researchgate.net |

Biotechnological Production and Metabolic Engineering Strategies

Heterologous Expression Systems for Pathway Reconstruction (e.g., Escherichia coli cell factories)

The reconstruction of the 4,4'-diaponeurosporenic acid biosynthetic pathway in a non-carotenogenic host like Escherichia coli has been a primary strategy for its production and study. acs.orgnih.govnih.gov E. coli is a preferred host due to its well-understood genetics, rapid growth, and established genetic tools. sci-hub.se The biosynthesis of this compound begins with the condensation of two farnesyl diphosphate (B83284) (FPP) molecules to form 4,4'-diapophytoene (dehydrosqualene), a reaction catalyzed by dehydrosqualene synthase (CrtM). ebi.ac.uk This is followed by successive dehydrogenations by 4,4'-diapophytoene desaturase (CrtN) to yield the yellow carotenoid 4,4'-diaponeurosporene (B1234425). ebi.ac.uknih.gov The pathway culminates in the oxidation of a terminal methyl group of 4,4'-diaponeurosporene to a carboxylic acid, forming this compound. This final step is catalyzed sequentially by a 4,4'-diaponeurosporene oxidase (CrtP) and a 4,4'-diaponeurosporen-aldehyde dehydrogenase (AldH). acs.orgmdpi.com

Researchers have successfully expressed the necessary genes, often from S. aureus or Bacillus megaterium, in E. coli to produce these C30 carotenoids. nih.govebi.ac.uk For instance, the co-expression of crtM and crtN from S. aureus in E. coli leads to the production of 4,4'-diaponeurosporene. nih.gov The subsequent introduction of functional crtP and aldH genes completes the pathway to this compound. acs.orgmdpi.com Studies have shown that while the initial five-gene cluster from S. aureus (crtOPQMN) was thought to be sufficient, the aldH gene, located far from this cluster in the S. aureus genome, was the missing enzyme required for the conversion of the aldehyde intermediate to the carboxylic acid in E. coli. acs.orgebi.ac.uk

Similarly, genes from Bacillus megaterium have been used to create an E. coli cell factory for high-yield production of 4,4'-diaponeurosporene, which is the direct precursor to the acid. nih.gov These heterologous expression systems are invaluable for functional gene analysis and for optimizing the production of this compound and related compounds. nih.govnih.gov

| Host Organism | Expressed Genes | Source Organism | Product | Reference |

| Escherichia coli | crtM, crtN | Staphylococcus aureus | 4,4'-Diaponeurosporene | nih.gov |

| Escherichia coli | crtM, crtN, crtP, aldH | Staphylococcus aureus | This compound | acs.orgebi.ac.uk |

| Escherichia coli | ispA, crtM, crtN1-3 | Bacillus megaterium | 4,4'-Diaponeurosporene | nih.gov |

| Escherichia coli | crtM, crtN, crtP2, aldH2454 | Planococcus faecalis | This compound | mdpi.com |

Optimization of Culture Conditions for Enhanced Carotenoid Yields

Optimizing fermentation conditions is a critical step to enhance the productivity of microbial cell factories. For C30 carotenoids like 4,4'-diaponeurosporene, the precursor to this compound, various physical and chemical parameters have been shown to significantly influence yield. In a study using Lactiplantibacillus plantarum subsp. plantarum KCCP11226T, a natural producer of 4,4'-diaponeurosporene, culture conditions were systematically optimized.

Key factors influencing production include the choice of carbon and nitrogen sources, temperature, pH, and aeration. For L. plantarum, lactose (B1674315) and beef extract were identified as the ideal carbon and nitrogen sources, respectively. The optimal abiotic conditions were found to be a temperature of 25°C and a neutral pH of 7.0 with no salt. Further optimization using a Box-Behnken design under response surface methodology (RSM) led to a 3.3-fold increase in carotenoid production compared to the standard MRS medium. The scale-up to a 5 L fermentor with an optimized aeration rate of 0.3 vvm resulted in an additional 3.8-fold increase in 4,4'-diaponeurosporene production. While these specific conditions are for L. plantarum, the principles of optimizing media components and physical parameters are broadly applicable to engineered E. coli strains for maximizing the production of this compound.

| Parameter | Initial Condition | Optimized Condition | Effect on Yield |

| Carbon Source | Various | 15% Lactose | Significant increase |

| Nitrogen Source | Various | 8.3% Beef Extract | Significant increase |

| Temperature | 30°C | 25°C | Optimal for production |

| pH | 6.5 (MRS medium) | 6.9 | Optimal for production |

| Aeration | Shaking flask | 0.3 vvm in fermentor | 3.8-fold increase from flask |

Genetic Engineering Approaches for Biosynthetic Pathway Manipulation

A cornerstone of metabolic engineering is the manipulation of gene expression levels to enhance the production of a target compound. For this compound, this involves the overexpression of key biosynthetic genes and the deletion of genes from competing pathways. The overexpression of crtM (dehydrosqualene synthase) and crtN (dehydrosqualene desaturase) from sources like S. aureus or Lactiplantibacillus plantarum in E. coli is a common strategy to boost the production of the precursor 4,4'-diaponeurosporene. nih.govresearchgate.net

To complete the pathway to this compound, the subsequent overexpression of crtP (oxidase) and aldH (aldehyde dehydrogenase) is necessary. acs.org The identification of a functional aldH gene was a critical step; its deletion in S. aureus was shown to abolish staphyloxanthin biosynthesis and lead to the accumulation of the aldehyde intermediate, confirming its essential role. acs.org Conversely, its co-expression with the other pathway genes in E. coli enabled the production of this compound. acs.orgebi.ac.uk In some organisms like Planococcus faecalis, genome mining revealed that the crtP gene within the main carotenoid cluster was non-functional, and an active version (crtP2) had to be identified elsewhere in the genome and overexpressed in E. coli along with a newly identified aldH to produce the acid. mdpi.com

To maximize the yield of this compound, it is essential to engineer the metabolic fluxes of the host organism to channel precursors towards the desired pathway. The primary precursor for C30 carotenoid biosynthesis is farnesyl diphosphate (FPP). hmdb.ca In E. coli, FPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org Therefore, a key strategy is to engineer the upstream central carbon metabolism to increase the intracellular pool of FPP. nih.govplos.org

This can be achieved by:

Overexpressing FPP synthase (FPPS): The ispA gene, which encodes FPPS, catalyzes the final steps to FPP synthesis. nih.govfrontiersin.org Its overexpression can directly increase the availability of the C30 pathway substrate. nih.gov

Deleting or downregulating competing pathways: FPP is a branch-point metabolite used for other cellular processes. hmdb.canih.gov Minimizing the flux towards these competing pathways can redirect FPP to carotenoid production. nih.gov

Introducing heterologous pathways: The introduction of an engineered isopentenol (B1216264) utilization pathway (IUP) has been shown to increase the production of isoprenoids by separating their synthesis from central carbon metabolism. mdpi.com

Downstream, once this compound is produced, it is further converted to staphyloxanthin in S. aureus. ebi.ac.uk In a heterologous E. coli system designed specifically for this compound, it is crucial to ensure that downstream enzymes like the glycosyltransferase (CrtQ) are not present or active, to prevent the conversion of the desired acid into other products. ebi.ac.uk

Enzyme Engineering and Directed Evolution for Improved Catalytic Efficiency

The catalytic efficiency and substrate specificity of the enzymes in the biosynthetic pathway are critical determinants of the final product yield. mdpi.com Enzyme engineering, through either rational design or directed evolution, offers powerful tools to improve these properties. mdpi.commdpi.com

A notable example within the C30 pathway is the directed evolution of the dehydrosqualene synthase (CrtM) from S. aureus. nih.govnih.gov While wild-type CrtM is highly specific for two FPP (C15) molecules to produce a C30 backbone, it shows negligible activity with geranylgeranyl diphosphate (GGPP, C20). Through a single round of random mutagenesis and screening, researchers successfully isolated CrtM variants capable of synthesizing C40 carotenoids, demonstrating the enzyme's plasticity. nih.govnih.gov Further analysis revealed that a single amino acid substitution (F26S) could switch the enzyme's specificity. mdpi.com This highlights the potential to evolve CrtM and other pathway enzymes, like CrtN and CrtP, for improved turnover rates or altered substrate specificities to potentially create novel carotenoid structures. researchgate.netgoogle.com

Rational design, which relies on structural information of the enzyme, has also been successfully applied to engineer carotenoid biosynthetic enzymes. sciengine.comsciengine.comnih.gov For instance, structure-guided redesign of the substrate-binding pocket of GGPP synthase led to a significant increase in its catalytic activity and enhanced carotenoid production in plants. sciengine.comsciengine.comnih.gov Although crystal structures for all enzymes in the this compound pathway are not yet available, similar rational design principles could be applied to enhance their catalytic efficiency as structural data emerges.

| Enzyme | Engineering Strategy | Outcome | Reference |

| CrtM (Dehydrosqualene Synthase) | Directed Evolution (Random Mutagenesis) | Switched substrate specificity from FPP (C15) to GGPP (C20), enabling C40 carotenoid synthesis. | nih.govnih.gov |

| CrtM (Dehydrosqualene Synthase) | Site-Directed Mutagenesis (F26S) | Altered product specificity from C30 to C40 carotenoids. | mdpi.com |

| GGPPS (GGPP Synthase) | Rational Design (Substrate Pocket Redesign) | Significantly increased catalytic activity and overall carotenoid production. | sciengine.comsciengine.comnih.gov |

Application of Inhibitors to Study Pathway Flux

Chemical inhibitors that target specific enzymes are valuable tools for studying metabolic pathways, identifying bottlenecks, and confirming the function of individual enzymes. microbiologyresearch.org In the context of this compound, which is an intermediate in the staphyloxanthin pathway, inhibitors of this pathway have been used to elucidate its structure and regulation. dovepress.com

Fosmidomycin: This antibiotic inhibits 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the upstream MEP pathway. nih.govnih.gov Its application blocks the supply of isoprenoid precursors, leading to a general decrease in the production of all downstream products, including this compound, thereby confirming the pathway's dependence on the MEP pathway for precursors. nih.gov

Phosphonosulfonates: These compounds have been identified as potent and selective inhibitors of dehydrosqualene synthase (CrtM), the first committed enzyme in the C30 carotenoid pathway. acs.orgnih.gov By blocking CrtM, they prevent the formation of all C30 carotenoids, causing the accumulation of the precursor FPP and demonstrating the critical role of CrtM in controlling flux into the pathway. nih.gov

Naftifine: This FDA-approved antifungal agent has been shown to inhibit the staphyloxanthin biosynthesis pathway by targeting the dehydrosqualene desaturase (CrtN). dovepress.comnih.gov Inhibition of CrtN would lead to the accumulation of the colorless precursor 4,4'-diapophytoene and prevent the formation of the colored downstream products, including 4,4'-diaponeurosporene and this compound. researchgate.netnih.govresearchgate.net

By observing the accumulation of intermediates and the depletion of final products upon application of these inhibitors, researchers can gain insights into the control and flux distribution of the biosynthetic pathway.

Academic Research Applications and Future Perspectives

Significance in Understanding Microbial Carotenoid Metabolism and Diversity

The investigation of 4,4'-diaponeurosporenic acid and its biosynthetic pathway provides significant insights into the metabolic diversity and evolutionary landscape of carotenoid production in microorganisms. Unlike the C40 pathway, which proceeds from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, the C30 pathway initiates with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules. This fundamental difference highlights a distinct evolutionary trajectory in carotenoid biosynthesis.

Research on bacteria such as Pseudomonas mendocina has been pivotal in elucidating the C30 pathway that leads to this compound. In this bacterium, the compound has been identified as an end product of this pathway. nih.govresearchgate.net The study of such organisms expands our knowledge beyond the well-established carotenoid producers and reveals alternative metabolic strategies. The existence of this pathway in diverse bacterial genera suggests a broader distribution and functional importance of C30 carotenoids than previously appreciated. nih.gov The elucidation of the enzymatic steps involved, particularly the initial condensation by dehydrosqualene synthase (CrtM) and subsequent desaturation steps, offers a more complete picture of the carotenoid biosynthetic toolkit available in nature. nih.gov

Potential for Biotechnological Production of Carotenoid Intermediates

The microbial synthesis of carotenoids is a rapidly growing field, offering a sustainable alternative to chemical synthesis. nih.gov While much of the focus has been on C40 carotenoids like β-carotene and astaxanthin, there is increasing interest in the biotechnological production of C30 carotenoid intermediates, including the precursor to this compound, which is 4,4'-diaponeurosporene (B1234425).

Studies have demonstrated the feasibility of producing 4,4'-diaponeurosporene in hosts like Lactiplantibacillus plantarum and recombinant Escherichia coli. nih.gov Optimization of culture conditions, such as nutrient sources, pH, and aeration, has been shown to significantly enhance the yield of this C30 carotenoid. nih.gov For instance, in Lactiplantibacillus plantarum subsp. plantarum KCCP11226T, a 3.3-fold increase in 4,4'-diaponeurosporene production was achieved through optimization of media components, and a further 3.8-fold increase was observed with optimized aeration in a fermentor. nih.gov

This research lays a strong foundation for the potential biotechnological production of this compound itself. Since 4,4'-diaponeurosporene is the immediate precursor, the introduction of the necessary enzymatic machinery to convert the terminal methyl group to a carboxylic acid in a high-producing host strain is a viable strategy. The development of microbial cell factories for diapocarotenoic acids could provide a sustainable source of these compounds for various applications.

**Table 1: Factors Influencing 4,4'-diaponeurosporene Production in *Lactiplantibacillus plantarum***

| Factor | Optimal Condition | Observed Effect on Production |

|---|---|---|

| Carbon Source | Lactose (B1674315) | Enhanced yield |

| Nitrogen Source | Beef Extract | Increased production |

| Initial pH | 6.9-7.0 | Optimal for biosynthesis |

| Aeration | 0.3 vvm | Significantly boosted yield in fermentor |

| Salinity | 0% NaCl | Optimal for growth and production |

This table is based on data from studies on the optimization of 4,4'-diaponeurosporene production. nih.gov

Implications for Modulating Microbial Pigmentation and Associated Biological Functions (e.g., Protection Mechanisms)

The orange-colored this compound contributes to the pigmentation of the microorganisms that produce it. nih.govresearchgate.net This pigmentation is not merely a passive trait but is intrinsically linked to crucial biological functions, most notably, protection against environmental stressors. Carotenoids, in general, are known for their antioxidant properties and their ability to protect cells from photo-oxidative damage.

In Pseudomonas mendocina, it is suggested that carotene chromophores like this compound are involved in the photoprotection of the cell. nih.govresearchgate.net These pigments can quench reactive oxygen species generated by exposure to light and other environmental insults. Furthermore, as lipophilic compounds, diapocarotenoids are often located within the cell membrane, where they can influence membrane fluidity and stability. nih.gov The presence of this compound and related C30 carotenoids can thus modulate the physical properties of the bacterial membrane, which is critical for adaptation to various environmental conditions, including temperature fluctuations and osmotic stress.

The production of these pigments is often upregulated in response to stressful conditions, indicating their active role in microbial defense mechanisms. nih.gov Understanding the role of this compound in these protective functions has significant implications. For instance, modulating the expression of this pigment could be a strategy to enhance the robustness of industrially important microorganisms.

Future Directions in Enzymatic and Genetic Engineering for Novel Diapocarotenoids

The elucidation of the biosynthetic pathway to this compound opens up exciting possibilities for the creation of novel diapocarotenoids through enzymatic and genetic engineering. The modular nature of carotenoid biosynthesis, with its array of synthases, desaturases, cyclases, and other modifying enzymes, provides a rich toolkit for synthetic biology.

Future research will likely focus on several key areas:

Enzyme Characterization and Engineering: Detailed characterization of the enzymes involved in the this compound pathway can pave the way for protein engineering to alter their substrate specificity or catalytic activity. This could lead to the synthesis of diapocarotenoids with altered chain lengths, different desaturation patterns, or novel functional groups.

Combinatorial Biosynthesis: By combining genes from the C30 pathway with those from other carotenoid pathways (e.g., C40 or C50 pathways) in a heterologous host, it may be possible to generate a diverse range of hybrid carotenoid structures. For example, introducing cyclases could lead to the formation of cyclic diapocarotenoids with potentially unique properties.

Metabolic Pathway Engineering: The production of both this compound and novel derivatives can be enhanced by metabolic engineering of the host organism. This includes increasing the precursor supply of FPP, downregulating competing metabolic pathways, and optimizing the expression of the biosynthetic genes.

Elucidation of Tailoring Enzymes: The enzymatic steps that convert 4,4'-diaponeurosporene to this compound are a key area for future investigation. Identifying and characterizing the responsible oxidases or dehydrogenases will be crucial for the targeted production of this and other diapocarotenoic acids.

The exploration of these avenues could lead to the creation of a new generation of diapocarotenoids with enhanced antioxidant, photoprotective, or other biological activities, potentially with applications in the food, cosmetic, and pharmaceutical industries.

Q & A

Q. What is the biosynthetic pathway of 4,4'-Diaponeurosporenic acid in Staphylococcus aureus, and which enzymes are critical for its formation?

- Methodological Answer : The biosynthesis begins with farnesyl diphosphate (FPP) conversion to dehydrosqualene via CrtM. CrtN then oxidizes dehydrosqualene into 4,4'-diaponeurosporene. Finally, CrtP catalyzes the oxidation of 4,4'-diaponeurosporene’s terminal methyl group to form this compound .** Experimental validation involves gene knockout studies (e.g., crtP mutants) and HPLC analysis to confirm intermediate accumulation .

Q. What analytical methods are recommended for identifying and quantifying this compound in bacterial extracts?

- Methodological Answer : Cold methanol extraction with vortexing and glass beads minimizes thermal degradation of carotenoids. Subsequent analysis via UV-Vis spectroscopy (absorbance at 462 nm) and LC-MS/MS provides structural confirmation and quantification . For comparative studies, normalize pigment levels to bacterial biomass (OD600) .

Q. How does the role of CrtP differ from other enzymes (e.g., CrtN or CrtQ) in staphyloxanthin biosynthesis?

- Methodological Answer : CrtP specifically oxidizes 4,4'-diaponeurosporene into this compound, a carboxylated intermediate. In contrast, CrtQ glycosylates this acid, and CrtN is responsible for desaturation . Enzyme activity assays (e.g., NADPH consumption for CrtN vs. glycosyltransferase activity for CrtQ) can distinguish functional roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding precursor accumulation under stress conditions (e.g., antibiotic exposure)?

- Methodological Answer : Rhodomyrtone inhibits CrtN, blocking 4,4'-diaponeurosporene production but increases dehydrosqualene levels due to upregulated CrtM . To validate, combine transcriptomics (e.g., RNA-seq of S. aureus under stress) with metabolomic profiling to correlate enzyme expression with intermediate concentrations .

Q. What experimental designs are optimal for evaluating inhibitors targeting this compound biosynthesis?

- Methodological Answer : Use sub-MIC concentrations of inhibitors (e.g., L-ascorbyl 2,6-dipalmitate) to assess pigment reduction without affecting bacterial growth. Pair with crtP knockout strains to confirm target specificity. Synergy studies with antibiotics (e.g., vancomycin) can reveal adjuvant potential .

Q. How does transcriptional regulation of crt genes influence this compound production under oxidative stress?

- Methodological Answer : SigB and RsbUVW regulators modulate crt operon expression under H2O2 stress . Chromatin immunoprecipitation (ChIP) and qRT-PCR are critical for mapping promoter binding and quantifying gene expression .

Q. What methodologies are recommended for comparing extraction efficiencies of this compound across bacterial species?

- Methodological Answer : Optimize solvent systems (e.g., methanol vs. ethanol) and mechanical disruption (bead-beating vs. sonication) for species-specific cell wall lysis. Quantify recovery rates using deuterated internal standards in LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report reduced this compound levels under stress, while others observe precursor accumulation?

- Methodological Answer : Stressors like essential oils (e.g., Litsea cubeba) downregulate crtP but upregulate crtM, leading to dehydrosqualene accumulation . To reconcile, perform time-course experiments to track dynamic shifts in gene expression and metabolite pools .

Q. How can conflicting findings about this compound’s antioxidant role in virulence be addressed?

- Methodological Answer : Use crtP mutants in murine infection models to isolate the acid’s contribution to oxidative stress resistance. Compare survival rates and neutrophil killing efficiency between mutants and wild-type strains .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.